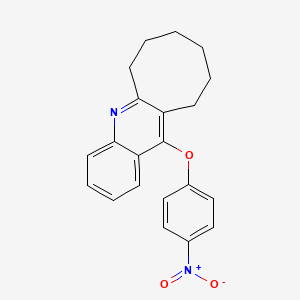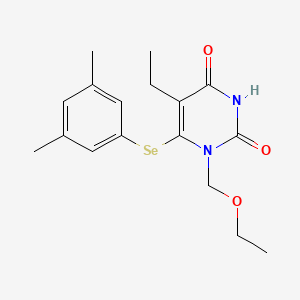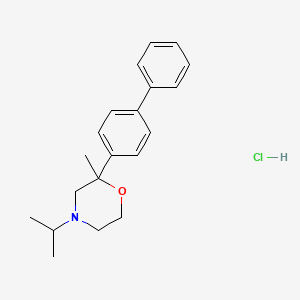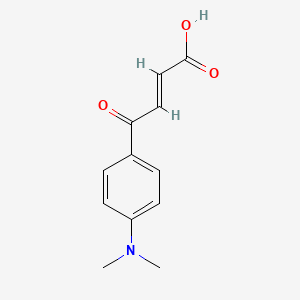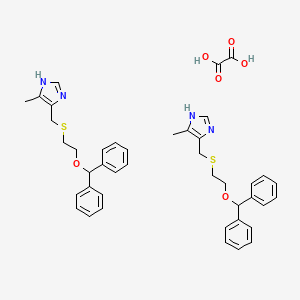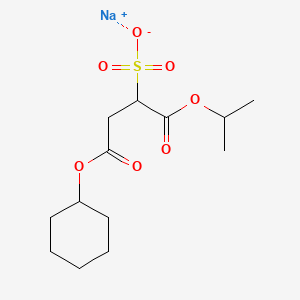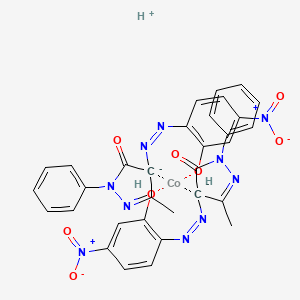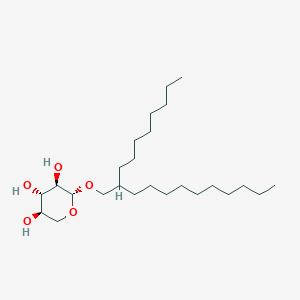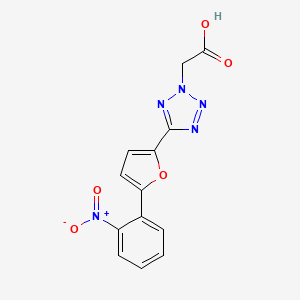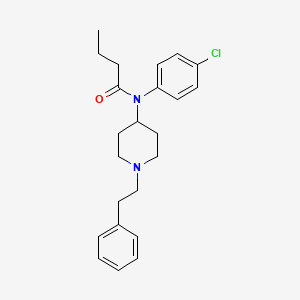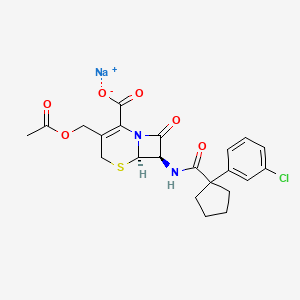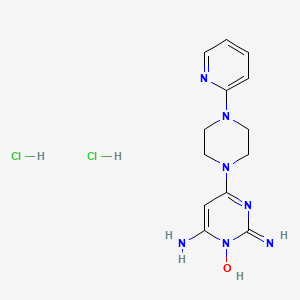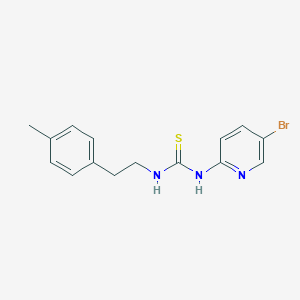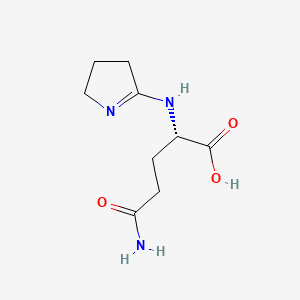
L-Glutamine, N(sup 2)-(3,4-dihydro-2H-pyrrol-5-yl)-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
L-Glutamine, N(sup 2)-(3,4-dihydro-2H-pyrrol-5-yl)- is a derivative of L-Glutamine, an amino acid that plays a crucial role in various physiological processes
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of L-Glutamine, N(sup 2)-(3,4-dihydro-2H-pyrrol-5-yl)- typically involves the reaction of L-Glutamine with 3,4-dihydro-2H-pyrrole under specific conditions. The reaction is carried out in an aqueous medium, and the pH is carefully controlled to ensure the desired product is obtained. The reaction mixture is then purified using techniques such as crystallization or chromatography to isolate the compound in its pure form.
Industrial Production Methods
Industrial production of this compound may involve more scalable methods, such as enzymatic synthesis or fermentation processes. These methods are designed to produce large quantities of the compound efficiently and cost-effectively. The use of bioreactors and optimized fermentation conditions can enhance the yield and purity of the product.
Chemical Reactions Analysis
Types of Reactions
L-Glutamine, N(sup 2)-(3,4-dihydro-2H-pyrrol-5-yl)- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxo derivatives.
Reduction: Reduction reactions can convert the compound into its reduced forms.
Substitution: The compound can participate in substitution reactions, where functional groups are replaced by other groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and various catalysts to facilitate substitution reactions. The reaction conditions, such as temperature, pH, and solvent, are optimized to achieve the desired products.
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield oxo derivatives, while reduction can produce reduced forms of the compound. Substitution reactions can result in a variety of substituted derivatives.
Scientific Research Applications
L-Glutamine, N(sup 2)-(3,4-dihydro-2H-pyrrol-5-yl)- has several scientific research applications, including:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Studied for its role in cellular metabolism and signaling pathways.
Medicine: Investigated for its potential therapeutic effects in various diseases.
Industry: Utilized in the production of pharmaceuticals and other chemical products.
Mechanism of Action
The mechanism of action of L-Glutamine, N(sup 2)-(3,4-dihydro-2H-pyrrol-5-yl)- involves its interaction with specific molecular targets and pathways. The compound may act by modulating enzyme activity, influencing gene expression, or altering cellular signaling pathways. These interactions can lead to various physiological effects, such as changes in cell growth, metabolism, and immune response.
Comparison with Similar Compounds
Similar Compounds
Similar compounds to L-Glutamine, N(sup 2)-(3,4-dihydro-2H-pyrrol-5-yl)- include:
- L-Alanyl-L-Glutamine
- L-Arginyl-L-Glutamine
- L-Glycyl-L-Glutamine
Uniqueness
What sets L-Glutamine, N(sup 2)-(3,4-dihydro-2H-pyrrol-5-yl)- apart from these similar compounds is its unique structural feature, the 3,4-dihydro-2H-pyrrol-5-yl group. This structural modification can impart distinct chemical and biological properties, making it valuable for specific applications in research and industry.
Properties
CAS No. |
113561-29-8 |
|---|---|
Molecular Formula |
C9H15N3O3 |
Molecular Weight |
213.23 g/mol |
IUPAC Name |
(2S)-5-amino-2-(3,4-dihydro-2H-pyrrol-5-ylamino)-5-oxopentanoic acid |
InChI |
InChI=1S/C9H15N3O3/c10-7(13)4-3-6(9(14)15)12-8-2-1-5-11-8/h6H,1-5H2,(H2,10,13)(H,11,12)(H,14,15)/t6-/m0/s1 |
InChI Key |
NOGDSGMXMLEQES-LURJTMIESA-N |
Isomeric SMILES |
C1CC(=NC1)N[C@@H](CCC(=O)N)C(=O)O |
Canonical SMILES |
C1CC(=NC1)NC(CCC(=O)N)C(=O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


